molecular formula C10H6BrNO2 B1278826 8-bromoquinoline-5-carboxylic Acid CAS No. 204782-96-7

8-bromoquinoline-5-carboxylic Acid

Cat. No.: B1278826
CAS No.: 204782-96-7
M. Wt: 252.06 g/mol
InChI Key: PPJDILQBGRMTFE-UHFFFAOYSA-N
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Description

8-bromoquinoline-5-carboxylic Acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Brightening Agents

8-Bromoquinoline-5-carboxylic acid derivatives have been studied for their potential as fluorescent brightening agents. The synthesis process involved converting 2-aryl-6-bromoquinolines to various derivatives, which were then evaluated for their use in brightening applications (Rangnekar & Shenoy, 1987).

Bifunctional Derivatives

Research has been conducted on the synthesis of bifunctional derivatives of this compound. This work explored the conversion of 8-methylquinoline-5-carboxylic acid into various brominated derivatives, leading to the creation of new compounds with potential applications in chemistry (Gracheva, Kovel'man, & Tochilkin, 1982).

Photolabile Protecting Group

The synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative of this compound, show its potential as a photolabile protecting group for carboxylic acids. BHQ's sensitivity to multiphoton-induced photolysis makes it useful for in vivo applications, particularly in biological contexts (Fedoryak & Dore, 2002).

Bromination Studies

Studies on the bromination of 8-methylquinoline-5-carboxylic acid have provided insights into the chemical behavior and potential applications of its derivatives. This research is crucial for understanding the synthesis and modification of quinoline compounds (Gracheva & Tochilkin, 1980).

PARP-1 Inhibitor Development

Quinoline-8-carboxamides, closely related to this compound, have been designed and evaluated for their role as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme targeted in drug design for various therapeutic activities (Lord, Mahon, Lloyd, & Threadgill, 2009).

Ruthenium Detection

5-Hydroxyquinoline-8-carboxylic acid, derived from quinoline-5-carboxylic acid, has been studied as a colorimetric reagent for detecting ruthenium. This research underscores the utility of quinoline derivatives in analytical chemistry (Breckenridge & Singer, 1947).

Safety and Hazards

  • MSDS : Detailed safety information available here .

Properties

IUPAC Name

8-bromoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJDILQBGRMTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452242
Record name 8-bromoquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204782-96-7
Record name 8-bromoquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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